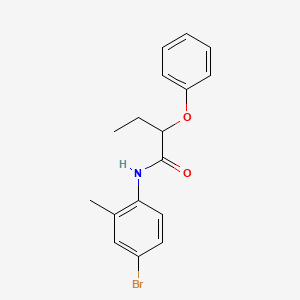![molecular formula C15H20BrClN2O5 B4076190 1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076190.png)
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate
Übersicht
Beschreibung
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate, also known as BRL-15572, is a novel compound that has been extensively studied in scientific research applications. This compound is a potent and selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of various physiological processes, including mood, anxiety, and pain perception. BRL-15572 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate is a potent and selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor. The 5-HT1B receptor is involved in the regulation of various physiological processes, including mood, anxiety, and pain perception. By blocking the activity of the 5-HT1B receptor, this compound can modulate the levels of serotonin in the brain, which can lead to changes in mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. The compound has been shown to modulate the levels of serotonin in the brain, which can lead to changes in mood, anxiety, and pain perception. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate in lab experiments is its potency and selectivity as a 5-HT1B receptor antagonist. This allows for precise modulation of serotonin levels in the brain, which can be useful in studying the role of serotonin in various physiological processes. However, one of the limitations of using this compound is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in the brain over extended periods of time.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate. One potential direction is the further exploration of its potential therapeutic applications in the treatment of neurological and psychiatric disorders. Another potential direction is the development of new compounds based on the structure of this compound that may have improved potency, selectivity, and pharmacokinetic properties. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on various physiological processes.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine oxalate has been extensively studied in scientific research applications, particularly in the field of neuroscience. The compound has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and migraine. This compound has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Eigenschaften
IUPAC Name |
1-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClN2O.C2H2O4/c1-10-8-11(14)13(12(15)9-10)18-7-6-17-4-2-16-3-5-17;3-1(4)2(5)6/h8-9,16H,2-7H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOSJQRSNBMFCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-chloro-4-nitrobenzamide](/img/structure/B4076108.png)

![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(1-phenylcyclohexyl)methyl]-3-piperidinecarboxamide](/img/structure/B4076117.png)

![1-[2-(2-allylphenoxy)ethyl]piperazine oxalate](/img/structure/B4076132.png)
![1-{4-[(4-chlorophenyl)thio]butyl}piperazine oxalate](/img/structure/B4076140.png)
![N-allyl-3,5-dichloro-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4076147.png)
![N-[4-(butylthio)phenyl]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4076151.png)
![1-[4-(1-naphthyloxy)butyl]azepane oxalate](/img/structure/B4076154.png)
![1-[2-(4-nitrophenyl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4076171.png)
![N-allyl-N-{3-[4-(benzyloxy)phenoxy]propyl}-2-propen-1-amine oxalate](/img/structure/B4076183.png)
![1-[3-(3-isopropyl-5-methylphenoxy)propyl]piperazine oxalate](/img/structure/B4076195.png)
![N-(1-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B4076211.png)
![methyl 2-{[2-(4-nitrophenyl)propanoyl]amino}benzoate](/img/structure/B4076214.png)